5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a base, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 3-chlorophenyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that this compound fits well into the active sites of these enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrimido[4,5-d]pyrimidine: Structurally related and known for its diverse pharmacological properties.
Uniqueness
5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C12H9ClN4 |
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Molecular Weight |
244.68 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClN4/c13-8-3-1-2-7(4-8)9-5-15-12-10(9)11(14)16-6-17-12/h1-6H,(H3,14,15,16,17) |
InChI Key |
YPDHYMJXGUTRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC3=NC=NC(=C23)N |
Origin of Product |
United States |
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